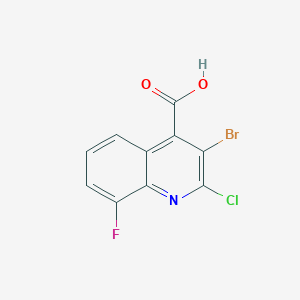
3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of halogens such as bromine, chlorine, and fluorine into the quinoline structure can significantly enhance its biological activity and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinoline derivatives followed by carboxylation. For instance, 2-Bromo-3-fluoroquinoline can be synthesized by reacting 3-fluoroquinolin-2(1H)-one with phosphorus tribromide (PBr3). This intermediate can then be lithiated and treated with dry carbon dioxide to form the carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of organometallic intermediates and catalytic processes can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under basic conditions.
Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used along with appropriate ligands and bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products: The major products formed from these reactions include various substituted quinolines, which can have enhanced biological or chemical properties .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinolines.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antibacterial agents.
Medicine: Fluorinated quinolines are being explored for their antimalarial, antineoplastic, and antiviral activities.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or interference with biological pathways. For example, fluorinated quinolines can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The presence of halogens can enhance the binding affinity and specificity of the compound to its molecular targets .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-3-fluoroquinoline-4-carboxylic acid
- 3-Chloro-2-fluoroquinoline-4-carboxylic acid
- 8-Bromo-2-chloroquinoline-4-carboxylic acid
Comparison: Compared to its analogs, 3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid exhibits unique properties due to the presence of multiple halogens. The combination of bromine, chlorine, and fluorine can enhance the compound’s reactivity and biological activity, making it a valuable intermediate in the synthesis of various bioactive molecules .
Eigenschaften
Molekularformel |
C10H4BrClFNO2 |
|---|---|
Molekulargewicht |
304.50 g/mol |
IUPAC-Name |
3-bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H4BrClFNO2/c11-7-6(10(15)16)4-2-1-3-5(13)8(4)14-9(7)12/h1-3H,(H,15,16) |
InChI-Schlüssel |
RVNOPIWKTJANSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(N=C2C(=C1)F)Cl)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















